Sculponeatin K
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to sculponeatin K, specifically sculponeatin N, involves complex chemical processes. For instance, the total synthesis of (±)-sculponeatin N highlights a regio- and stereoselective aldol reaction to form a lactone, an intramolecular Diels-Alder reaction for B and C rings formation, and a radical cyclization to forge the D ring (Pan et al., 2014). Another synthesis approach for sculponeatin N utilized diastereoselective Nazarov and ring-closing metathesis reactions, showcasing the versatility in synthesizing such complex molecules (Moritz et al., 2014).
Molecular Structure Analysis
The structure of sculponeatins, including K, has been elucidated using spectral properties and X-ray crystallographic analysis. This detailed analysis has allowed for a clear understanding of their complex molecular framework, which is crucial for studying their bioactivity and synthesizing analogs (Jiang et al., 2010).
Chemical Reactions and Properties
Research on sculponeatin K and related compounds involves exploring their chemical behavior and reactions. While specific reactions involving sculponeatin K are not detailed in the available literature, studies on similar compounds indicate a range of chemical transformations that these molecules can undergo, contributing to their biological activity and potential pharmacological applications.
Physical Properties Analysis
The physical properties of sculponeatin K, such as solubility, melting point, and crystal structure, are essential for understanding its chemical nature and for the development of derivatives with enhanced biological activities. These properties are typically determined through experimental studies focusing on the compound's isolation and characterization.
Chemical Properties Analysis
The chemical properties of sculponeatin K, including reactivity, stability, and functional group interactions, play a significant role in its biological effects. The compound's cytotoxicity against tumor cells, for example, is directly related to its chemical structure and the presence of specific functional groups that interact with biological targets (Jiang et al., 2010).
Scientific Research Applications
Antioxidative Properties : Sculponeatin K exhibits significant antioxidation action, effectively scavenging oxygen and hydroxyl free radicals. This antioxidative effect is also evident in diminishing mitochondria lipid peroxidation induced by free radicals (Xia, 2002); (Shi, 1999).
Cytotoxic Activity Against Tumor Cells : Several studies have demonstrated Sculponeatin K's significant cytotoxic activity against human tumor cell lines such as K562 and HepG2. It has been shown to inhibit NO production in LPS-stimulated RAW264.7 cells, indicating its potential in cancer treatment (Jiang et al., 2014); (Wang et al., 2009); (Li et al., 2010).
Inhibition of DNA Polymerase Activity : Compounds similar to Sculponeatin K, isolated from marine-derived fungi, have shown distinct inhibition spectra against eukaryotic DNA polymerases. This suggests potential applications in developing new anti-cancer drugs (Perpelescu et al., 2002).
Synthesis and Structural Analysis : Research has also focused on the total synthesis of Sculponeatin K and its derivatives, highlighting its complex structure and potential for further medicinal chemistry exploration (Moritz et al., 2014); (Pan et al., 2014); (Li et al., 2020).
properties
IUPAC Name |
(1S,1'S,4'R,5S,6S,7'R,8'R,9R,11R)-11-hydroxy-4'-methyl-10-methylidenespiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,9'-6,10-dioxatricyclo[5.2.1.04,8]decane]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-10-11-3-4-12-19(7-11,15(10)21)17(22)24-9-20(12)13-5-6-18(2)8-23-16(25-13)14(18)20/h11-16,21H,1,3-9H2,2H3/t11-,12-,13+,14-,15-,16-,18+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIKODHXEGJBEP-JIHJFMGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4(C1C(O3)OC2)COC(=O)C56C4CCC(C5)C(=C)C6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@@]4([C@@H]1[C@@H](O3)OC2)COC(=O)[C@]56[C@H]4CC[C@H](C5)C(=C)[C@H]6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sculponeatin K |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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